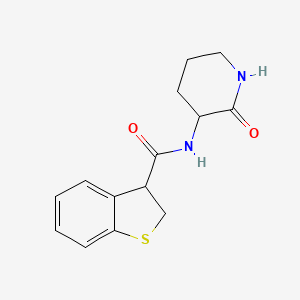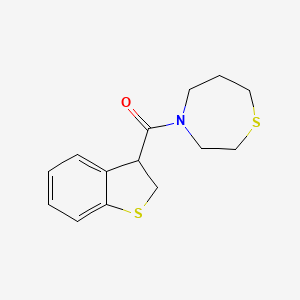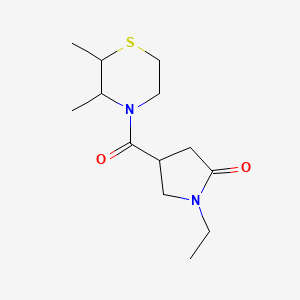![molecular formula C14H21N3OS B7594047 [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone, also known as DMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPT is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival, and its activation has been shown to promote anabolic processes and inhibit catabolic processes.
Biochemical and Physiological Effects:
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the stimulation of appetite, the promotion of growth and development, and the improvement of immune function. [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has several advantages for use in lab experiments, including its high potency and specificity, its ability to activate the mTOR pathway, and its low toxicity. However, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.
未来方向
There are several future directions for research on [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on different cell types and tissues. Additionally, further research is needed to fully understand the mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone and to identify potential side effects and safety concerns.
合成方法
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone can be synthesized through a variety of methods, including the reaction of 2-(Dimethylamino)pyridine with 2,3-dimethylthiomorpholine-4-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions. Other methods for synthesizing [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone include the reaction of 2-(Dimethylamino)pyridine with 2,3-dimethylthiomorpholine-4-carboxylic acid chloride or the reaction of 2-(Dimethylamino)pyridine with 2,3-dimethylthiomorpholine-4-carboxylic acid anhydride.
科学研究应用
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been shown to increase the feed intake and growth rate of animals, leading to improved production efficiency. In aquaculture, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been used to improve the growth rate and survival rate of fish and shrimp, leading to increased production and profitability. In medicine, [2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression.
属性
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10-11(2)19-8-7-17(10)14(18)12-5-6-15-13(9-12)16(3)4/h5-6,9-11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFKOOCFSEZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)




